3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-14-2-1-12(7-15(14)18)16(21)19-13-3-5-20(9-13)8-11-4-6-22-10-11/h1-2,4,6-7,10,13H,3,5,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHCENUTJJEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Thiophene Group: The thiophene group can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine intermediate.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the pyrrolidine-thiophene intermediate. This can be achieved through an amide bond formation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with similar structural motifs have shown significant antifungal properties. For instance, derivatives containing thiophene and pyrrolidine rings have been evaluated for their antifungal activity against various fungi such as Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici. These studies suggest that the incorporation of the thiophene moiety may enhance the antifungal activity of the compound .
| Compound | Fungi Tested | EC50 (µg/mL) |
|---|---|---|
| 3,4-Difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide | Fusarium graminearum | TBD |
| Similar Thiophene Derivatives | Rhizoctonia solani | 7.65 |
| Similar Thiophene Derivatives | Botrytis cinerea | 6.04 |
The exact EC50 values for this compound are yet to be determined through specific bioassays.
Antimicrobial Properties
The compound's structural features may also position it as a candidate for antimicrobial applications. Studies on related compounds have demonstrated their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These pathogens are associated with severe hospital-acquired infections, making the search for new antimicrobial agents critical .
Targeting Specific Biological Pathways
The unique structure of this compound allows it to interact with specific molecular targets in biological systems. The difluorobenzamide moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene and pyrrolidine rings contribute to molecular stability. This specificity could lead to the development of more effective drugs with fewer side effects compared to existing treatments.
Case Study 1: Synthesis and Evaluation of Antifungal Agents
A series of thiophene-based compounds were synthesized and evaluated for their antifungal activity. The study found that certain derivatives exhibited lower EC50 values compared to traditional antifungal agents, indicating their potential as effective alternatives in treating fungal infections .
Case Study 2: Antimicrobial Activity Against Resistant Strains
In another study focusing on antimicrobial activity, researchers synthesized new derivatives based on the benzamide framework. The results demonstrated promising activity against resistant strains of bacteria, suggesting that modifications to the benzamide structure could yield potent new antibiotics .
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorobenzamide moiety could enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene and pyrrolidine rings may contribute to the overall molecular stability and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
A comparative analysis of structurally related compounds highlights key differences in core scaffolds and substituents (Table 1):
Table 1: Structural Comparison of 3,4-Difluoro-N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide and Analogs
Key Observations:
- Fluorination : Both the target compound and Example 53 feature fluorine atoms, which enhance metabolic stability and binding affinity. However, the trifluoromethyl group in provides stronger electron-withdrawing effects.
- Heterocyclic Diversity: The thiophene in the target compound may offer distinct sulfur-mediated interactions compared to pyridine (in ) or chromenone (in Example 53).
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Solubility and Lipophilicity:
- The 3,4-difluoro substitution reduces basicity compared to tertiary amines (e.g., tert-butyl in ), which may influence solubility in acidic environments .
Metabolic Stability:
- Fluorine atoms in the target compound and Example 53 reduce oxidative metabolism, a common strategy to prolong half-life. The thiophene group, however, may introduce susceptibility to cytochrome P450-mediated sulfoxidation .
Biological Activity
3,4-Difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
The compound consists of a difluorobenzamide moiety linked to a pyrrolidine ring, which is further substituted with a thiophene group. The general structure can be represented as follows:
Synthesis Pathway
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors like 1,4-diketones or 1,4-diamines.
- Introduction of the Thiophene Group: A nucleophilic substitution reaction is employed where a thiophene derivative reacts with the halogenated pyrrolidine intermediate.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The difluorobenzamide moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene and pyrrolidine rings contribute to the overall stability and specificity of the compound.
Pharmacological Potential
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antitumor Activity: Preliminary investigations suggest that derivatives of benzamide compounds exhibit significant antitumor properties. The presence of heterocycles like thiophene in the structure may enhance this activity by modulating key signaling pathways involved in cancer progression .
- Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation markers in vitro. This suggests that this compound could be explored for anti-inflammatory applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks pyrrolidine and thiophene groups | Less specific interactions |
| N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide | Similar structure without difluoro substitution | Varying reactivity and binding properties |
| Thiophen-3-ylmethylpyrrolidine | Simpler structure without benzamide moiety | Potentially less effective in specific binding |
Case Studies and Research Findings
- Antitumor Studies: A study demonstrated that related compounds showed promising inhibitory effects on BRAF(V600E) mutations, which are prevalent in various cancers. The structural modifications including fluorination and heterocyclic substitutions were critical for enhancing activity against this target .
- Inflammation Inhibition: Another research effort indicated that similar benzamide derivatives could inhibit nitric oxide production in macrophages, suggesting a pathway for developing anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step processes, including amide bond formation and functional group coupling. Critical steps include:
- Coupling agents : Use reagents like HATU or EDC/HOBt for amidation to ensure efficient bond formation between the benzamide and pyrrolidine-thiophene moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates, while THF is suitable for nucleophilic substitutions .
- Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., amine deprotonation) to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiophene and pyrrolidine groups. For example, coupling constants in the aromatic region differentiate substituents on the benzamide ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for the pyrrolidine-thiophene linkage .
- HPLC-PDA : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology :
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Structural analogs : Synthesize derivatives (e.g., altering fluorine positions or thiophene substitution) to correlate activity with specific structural features .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinities if fluorescence-based assays yield conflicting data .
Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?
- Experimental design :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation products via LC-MS .
- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown. Quantify metabolites like fluorinated benzoic acids .
- Computational modeling : Apply QSAR models to predict bioaccumulation potential and persistence based on logP and topological polar surface area (TPSA) .
Q. How should researchers design experiments to evaluate enzyme inhibition or receptor binding mechanisms?
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assays to measure ATP consumption in target kinases (e.g., EGFR or MAPK) .
- Competitive binding : Perform radioligand displacement assays (e.g., [3H]-labeled antagonists) for GPCR targets .
- Structural studies : Conduct molecular docking (AutoDock Vina) and MD simulations to identify key binding residues in the benzamide-thiophene region .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introduce prodrug moieties (e.g., ester groups) to enhance solubility. For example, acetylation of the pyrrolidine nitrogen improves oral bioavailability .
- In vitro models :
- Caco-2 permeability assays : Assess intestinal absorption.
- Microsomal stability tests : Use liver microsomes to predict metabolic clearance .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life in circulation .
Data Contradiction and Validation
Q. How can conflicting data on metabolic stability be addressed?
- Cross-species validation : Compare metabolic rates in human, rat, and mouse liver microsomes to identify species-specific discrepancies .
- Isotope labeling : Use 19F-NMR to track fluorinated metabolites in urine and plasma .
Q. What experimental controls are essential for ensuring reproducibility in synthetic protocols?
- Batch-to-batch consistency : Include internal standards (e.g., deuterated analogs) during synthesis to monitor yield variations .
- Reagent purity : Pre-dry solvents (molecular sieves) and substrates (lyophilization) to avoid moisture-induced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
